molecular formula C8H5ClIN3O2 B12892699 (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 918485-05-9

(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Cat. No.: B12892699
CAS No.: 918485-05-9
M. Wt: 337.50 g/mol
InChI Key: VSABCUNTHPSAJQ-UHFFFAOYSA-N
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Description

(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrazolopyridine ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazolopyridine Core: The initial step involves the formation of the pyrazolopyridine core through the reaction of a suitable pyridine derivative with hydrazine or its derivatives. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Halogenation: The introduction of chlorine and iodine substituents is achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while iodination is typically carried out using iodine or iodine monochloride.

    Acetylation: The final step involves the acetylation of the pyrazolopyridine core to introduce the acetic acid moiety. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove halogen substituents. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives. Palladium catalysts and appropriate ligands are typically employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique structure allows for interactions with specific biological targets, making it a promising molecule in medicinal chemistry.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
  • 5-Iodo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is unique due to the presence of both chlorine and iodine substituents on the pyrazolopyridine ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation pattern is less common among similar compounds, making it a valuable molecule for various research applications.

Properties

CAS No.

918485-05-9

Molecular Formula

C8H5ClIN3O2

Molecular Weight

337.50 g/mol

IUPAC Name

2-(5-chloro-3-iodopyrazolo[3,4-b]pyridin-1-yl)acetic acid

InChI

InChI=1S/C8H5ClIN3O2/c9-4-1-5-7(10)12-13(3-6(14)15)8(5)11-2-4/h1-2H,3H2,(H,14,15)

InChI Key

VSABCUNTHPSAJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NN2CC(=O)O)I)Cl

Origin of Product

United States

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